Introduction: The Emergence of a Structurally Novel Scaffold in Drug Discovery
Introduction: The Emergence of a Structurally Novel Scaffold in Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-Azaspiro[3.3]heptan-6-yl)carbamate
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. The azaspiro[3.3]heptane framework has emerged as a significant building block, offering a rigid, three-dimensional architecture that can lead to improved target engagement and more favorable physicochemical profiles compared to traditional, flatter cyclic systems.[1][2] This guide focuses on a key derivative of this scaffold: tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate (CAS No. 1118786-85-8).[3]
It is important to clarify a point of nomenclature. While the user requested information on the "1-azaspiro" isomer, the commercially available and well-documented compound is the 2-azaspiro[3.3]heptan-6-yl isomer. This document will address the properties of this specific, synthetically accessible molecule, which holds considerable promise as a versatile intermediate for the development of novel therapeutics. Its unique spirocyclic core, combining an azetidine and a cyclobutane ring, provides distinct exit vectors for substitution, allowing for precise spatial orientation of functional groups in drug design.[1]
This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their programs.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The Boc-protected amine and the free secondary amine on the azetidine ring provide orthogonal handles for subsequent chemical modifications, making it a valuable building block in library synthesis.
Caption: Chemical structure of tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate.
Table 1: Core Molecular and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1118786-85-8 | [3][4][5] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [3][4] |
| Molecular Weight | 212.29 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% (Typical) | [3][5] |
| Storage | 2-8°C, protect from light, sealed in dry conditions | [4][6] |
Predicted and Key Physicochemical Parameters
While extensive experimental data for this specific molecule is not widely published, computational models provide valuable estimations that guide initial experimental design. These predictions are crucial for anticipating a compound's behavior in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Boiling Point | 329.0 ± 42.0 °C | Indicates low volatility and thermal stability under typical conditions. |
| Density | 1.09 g/cm³ | Useful for formulation and process chemistry calculations. |
| pKa | 12.38 ± 0.20 | Refers to the protonation of the carbamate nitrogen; the azetidine nitrogen's pKa is more physiologically relevant and expected to be in the range of 8-10, influencing solubility and receptor interactions at physiological pH. |
| LogP (Octanol/Water) | Not available, but expected to be moderate | A key indicator of lipophilicity, which affects membrane permeability, solubility, and metabolic stability. The spirocyclic scaffold tends to lower LogP compared to more traditional, less sp³-rich structures.[2] |
Experimental Determination of Physicochemical Properties: A Practical Guide
The following sections detail the standard, robust protocols for experimentally determining the critical physicochemical properties of novel chemical entities like tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate.
Melting Point: A Sentinel for Purity and Stability
The melting point is a fundamental property that provides a quick, reliable indication of purity. A sharp melting range typically signifies a high-purity crystalline solid, whereas a broad range can indicate impurities or the presence of multiple crystalline forms (polymorphs).
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of the dry solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating ramp (10-20 °C/min) for a coarse determination.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the coarse melting point, then reduce the ramp rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Causality and Trustworthiness: This method is self-validating through calibration with known standards (e.g., caffeine, vanillin). The sharpness of the melting range provides an internal check on the sample's purity.
Aqueous Solubility: The Gateway to Bioavailability
Poor aqueous solubility is a primary cause of failure for many drug candidates. Therefore, its early and accurate determination is critical. Both thermodynamic and kinetic solubility are relevant.
Caption: Workflow for determining thermodynamic vs. kinetic solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
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System Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically LC-MS or HPLC-UV, against a standard curve prepared in the same buffer.[7]
Expertise Insight: The choice of a 24-48 hour equilibration period is critical to ensure that the system has reached a true thermodynamic equilibrium, distinguishing this measurement from faster, kinetic assessments.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is measured as the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for all species at a given pH).
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). The two phases must be mutually saturated by shaking them together for 24 hours and then separating them.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase (or the organic phase, depending on expected solubility).
-
Partitioning: Combine 1 mL of the n-octanol phase and 1 mL of the aqueous phase containing the compound in a vial. Shake vigorously for 1-3 hours to allow for partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification: Sample both the aqueous and the octanol layers and measure the concentration of the compound in each phase (C_oct and C_aq) using LC-MS.
-
Calculation: Calculate LogD as: LogD₇.₄ = log₁₀(C_oct / C_aq) .[7]
Authoritative Grounding: The shake-flask method is the gold standard for LogP/LogD determination.[7] Its reliability stems from the direct measurement of the compound's concentration in both phases at equilibrium.
pKa: Understanding Ionization at Physiological pH
The acid dissociation constant (pKa) governs the extent of a molecule's ionization at a given pH. For a basic compound like tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate, the pKa of the azetidine nitrogen will determine the ratio of charged to uncharged species in the body, which profoundly impacts solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., methanol/water) to a known concentration (e.g., 1-5 mM).
-
Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titrant Addition: Titrate the solution with a standardized solution of HCl (since the compound is basic). Add the titrant in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (or its first derivative).
Expertise Insight: Using a co-solvent like methanol is often necessary for compounds with limited aqueous solubility. The pKa in the mixed solvent system can then be extrapolated to determine the aqueous pKa using established correction methods like the Yasuda-Shedlovsky plot.
Spectroscopic Characterization: Confirming Identity and Structure
Spectroscopic analysis provides the definitive confirmation of a molecule's chemical structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H), protons on the spirocyclic core (a complex series of multiplets in the aliphatic region, ~2.5-4.0 ppm), and the NH proton of the carbamate (a broad singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 11 distinct carbon environments, including the quaternary spiro-carbon, the carbonyl carbon of the carbamate (~156 ppm), and the carbons of the tert-butyl group.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.3.
-
IR (Infrared Spectroscopy): Key stretches would include N-H bands (~3300-3400 cm⁻¹) and a strong C=O stretch for the carbamate group (~1680-1700 cm⁻¹).
Conclusion
tert-Butyl (2-azaspiro[3.3]heptan-6-yl)carbamate is a valuable building block poised for significant application in drug discovery. Its defining feature—the rigid azaspiro[3.3]heptane core—offers a pathway to novel chemical space with potentially improved drug-like properties. While comprehensive experimental data on this specific molecule remains limited in public literature, this guide provides the foundational knowledge and robust experimental frameworks necessary for its thorough characterization. By applying these detailed protocols, researchers can confidently generate the high-quality data required to make informed decisions and unlock the full potential of this promising scaffold in the development of next-generation therapeutics.
References
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Retrieved from [Link]
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